2-(3,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid
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Overview
Description
2-(3,4-Difluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a difluorophenyl group attached to an imidazole ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the difluorophenyl group. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of the difluorophenyl group with an imidazole derivative under palladium-catalyzed conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pressure, is crucial to achieving optimal results.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 2-(3,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid is studied for its potential biological activities. It has shown promise in various assays, including antimicrobial and anticancer activities.
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and cancer.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in the synthesis of various commercial products.
Mechanism of Action
The mechanism by which 2-(3,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the observed biological activities.
Comparison with Similar Compounds
2-(3,4-Difluorophenyl)ethanol: This compound shares the difluorophenyl group but has an alcohol functional group instead of the imidazole ring.
2-(3,4-Difluorophenyl)oxirane: This compound also contains the difluorophenyl group but features an oxirane ring.
5-Methyl-1H-imidazole-4-carboxylic acid: This compound lacks the difluorophenyl group but retains the imidazole ring and carboxylic acid group.
Uniqueness: 2-(3,4-Difluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid is unique due to its combination of the difluorophenyl group and the imidazole ring, which provides a distinct set of chemical and biological properties compared to its similar compounds.
Properties
Molecular Formula |
C11H8F2N2O2 |
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Molecular Weight |
238.19 g/mol |
IUPAC Name |
2-(3,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8F2N2O2/c1-5-9(11(16)17)15-10(14-5)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H,14,15)(H,16,17) |
InChI Key |
NRXZRZLZMSTRAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC(=C(C=C2)F)F)C(=O)O |
Origin of Product |
United States |
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